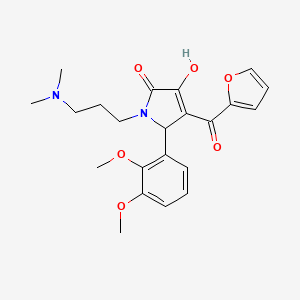

5-(2,3-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Descripción

BenchChem offers high-quality 5-(2,3-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-23(2)11-7-12-24-18(14-8-5-9-16(28-3)21(14)29-4)17(20(26)22(24)27)19(25)15-10-6-13-30-15/h5-6,8-10,13,18,26H,7,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXVZMCJTVGJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(2,3-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C24H28N2O5

- Molecular Weight : 424.49 g/mol

- IUPAC Name : 5-(2,3-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar to other pyrrole derivatives, it may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. This is particularly relevant in cancer biology where aberrant kinase activity is common.

- Antioxidant Properties : The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Modulation of Apoptotic Pathways : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death.

Anticancer Activity

A series of studies were conducted to evaluate the anticancer potential of the compound against various cancer cell lines:

- Cell Lines Tested :

- HepG2 (Human hepatocellular carcinoma)

- MCF-7 (Breast cancer)

- Panc-1 (Pancreatic cancer)

Results indicated that the compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism involved apoptosis induction as confirmed by caspase activation assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| Panc-1 | 25 | Induction of oxidative stress |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, with an IC50 value of approximately 12 µM, indicating strong antioxidant potential.

Case Studies

- Study on HepG2 Cells : In a controlled study, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the induction of apoptosis.

- MCF-7 Cell Line Study : A comparative study with standard chemotherapeutics showed that this compound enhanced the effectiveness of doxorubicin when used in combination therapy, suggesting a synergistic effect that could improve treatment outcomes in breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.